molecular formula C13H16Cl2N2 B13889404 N'-(3,5-dichlorophenyl)cyclohexanecarboximidamide

N'-(3,5-dichlorophenyl)cyclohexanecarboximidamide

Cat. No.: B13889404
M. Wt: 271.18 g/mol
InChI Key: QFIWBUPABSDLEP-UHFFFAOYSA-N
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Description

N'-(3,5-Dichlorophenyl)cyclohexanecarboximidamide is a synthetic carboximidamide derivative characterized by a cyclohexane backbone substituted with a carboximidamide group and a 3,5-dichlorophenyl moiety. Its molecular structure combines lipophilic (chlorinated aryl group) and hydrogen-bonding (carboximidamide) features, which may influence bioavailability and target interactions.

Properties

Molecular Formula

C13H16Cl2N2

Molecular Weight

271.18 g/mol

IUPAC Name

N'-(3,5-dichlorophenyl)cyclohexanecarboximidamide

InChI

InChI=1S/C13H16Cl2N2/c14-10-6-11(15)8-12(7-10)17-13(16)9-4-2-1-3-5-9/h6-9H,1-5H2,(H2,16,17)

InChI Key

QFIWBUPABSDLEP-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C(=NC2=CC(=CC(=C2)Cl)Cl)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(3,5-dichlorophenyl)cyclohexanecarboximidamide typically involves the reaction of 3,5-dichloroaniline with cyclohexanecarboxylic acid chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acid chloride. The product is then purified using recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of N’-(3,5-dichlorophenyl)cyclohexanecarboximidamide may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, which are crucial for optimizing the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N’-(3,5-dichlorophenyl)cyclohexanecarboximidamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the imidamide group to an amine or other reduced forms.

    Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines. Substitution reactions can introduce various functional groups, such as alkoxy or amino groups, onto the phenyl ring.

Scientific Research Applications

N’-(3,5-dichlorophenyl)cyclohexanecarboximidamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N’-(3,5-dichlorophenyl)cyclohexanecarboximidamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or disrupt cellular processes in microorganisms, leading to their death or inhibition of growth. The exact pathways and targets can vary depending on the specific application and the organism being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features
Compound Name Core Structure Functional Groups Molecular Formula Molecular Weight Key Substituents
N'-(3,5-Dichlorophenyl)cyclohexanecarboximidamide Cyclohexane Carboximidamide, 3,5-dichlorophenyl Likely C₁₃H₁₅Cl₂N₂ ~284 (estimated) Cyclohexane, -NH-C(=NH)- linkage
Procymidone Dimethylcyclopropane dicarboximide Dicarboximide, 3,5-dichlorophenyl C₁₃H₁₁Cl₂NO₂ 284.14 Strained cyclopropane ring
3-Chloro-N-(3,5-dichlorophenyl)benzamide Benzamide Benzamide, 3,5-dichlorophenyl C₁₃H₈Cl₃NO 300.57 Aromatic amide, three chlorine atoms
Dimetachlon (N-(3,5-Dichlorophenyl)pyrrolidine-2,5-dione) Pyrrolidine dione Maleimide (dione), 3,5-dichlorophenyl C₁₀H₇Cl₂NO₂ 244.08 Five-membered dione ring

Key Observations :

  • The target compound’s cyclohexane-carboximidamide structure contrasts with procymidone’s cyclopropane-dicarboximide and dimetachlon’s pyrrolidine-dione . These differences impact ring strain (cyclopropane vs. stable cyclohexane) and polarity (dicarboximide vs. carboximidamide).
  • The 3,5-dichlorophenyl group is a common motif across analogs, enhancing lipophilicity and likely contributing to fungicidal activity by interacting with fungal membrane proteins or enzymes .
Physicochemical Properties
Property This compound (Estimated) Procymidone 3-Chloro-N-(3,5-dichlorophenyl)benzamide Dimetachlon
logP ~3.5–4.0 (moderate lipophilicity) 3.1 (measured) 5.21 (highly lipophilic) ~2.8 (polar dione)
Hydrogen Bond Acceptors 2 (carboximidamide) 2 (dicarboximide) 2 (amide) 3 (dione + amide)
Molecular Weight ~284 284.14 300.57 244.08
Water Solubility Low (predicted) 4.6 mg/L (20°C) 0.2 mg/L (calculated) Moderate (polar)

Key Observations :

  • Higher logP in 3-chloro-N-(3,5-dichlorophenyl)benzamide suggests greater membrane permeability but reduced aqueous solubility, limiting environmental mobility .

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